molecular formula C27H23N3O5 B2435222 2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326879-59-7

2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2435222
CAS No.: 1326879-59-7
M. Wt: 469.497
InChI Key: DWQMBUICDWTSOK-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c1-16-9-11-18(12-10-16)30-15-21(19-7-5-6-8-20(19)27(30)31)26-28-25(29-35-26)17-13-22(32-2)24(34-4)23(14-17)33-3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQMBUICDWTSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that combines multiple pharmacophores:

  • Isoquinoline moiety : Known for various biological activities.
  • Oxadiazole ring : Associated with anticancer and anti-inflammatory properties.
  • Trimethoxyphenyl group : Enhances lipophilicity and may contribute to biological interactions.

Anticancer Activity

Recent studies have shown that compounds containing the oxadiazole ring exhibit significant anticancer properties. Research indicates that derivatives of oxadiazole can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 92.4 μM against multiple cancer types including colon and lung cancers .

Anti-inflammatory Effects

The oxadiazole derivatives have also been noted for their anti-inflammatory effects. They inhibit key enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes . This suggests that the compound may be useful in treating conditions characterized by inflammation.

Immunomodulatory Effects

Some studies indicate that oxadiazole derivatives can modulate immune responses. For example, they have shown potential in enhancing antibody production and cellular immune responses in immunocompromised models . This property could be beneficial in developing treatments for autoimmune diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It could influence the expression of genes related to cell proliferation and apoptosis.

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxic effects against various cancer cell lines with IC50 values indicating effectiveness .
Study on Anti-inflammatory ActivityShowed inhibition of COX enzymes and reduction of inflammatory markers in vitro .
Immunomodulatory EffectsEnhanced immune responses in models treated with cyclophosphamide .

Preparation Methods

Schmidt Reaction for Dihydroisoquinolinone Formation

The dihydroisoquinolin-1-one core is synthesized via the Schmidt reaction, a method validated for analogous structures. In this approach, 6-methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane under methanesulfonic acid catalysis to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Demethylation using boron tribromide generates the unsubstituted dihydroisoquinolinone scaffold, which serves as the precursor for subsequent modifications.

Thionation and Hydrazine Functionalization

Lawesson’s reagent in toluene converts the ketone group of the dihydroisoquinolinone to a thione. Subsequent treatment with hydrazine hydrate in ethanol produces 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate for oxadiazole ring formation.

Oxadiazole Ring Construction

Cyclocondensation with 3,4,5-Trimethoxybenzoyl Chloride

The 1,2,4-oxadiazol-5-yl moiety is introduced via cyclocondensation between the hydrazone intermediate and 3,4,5-trimethoxybenzoyl chloride. This reaction proceeds in anhydrous dichloromethane with triethylamine as a base, achieving ring closure at 80°C for 12 hours. The mechanism involves nucleophilic attack by the hydrazone nitrogen on the acyl chloride, followed by dehydration to form the oxadiazole ring.

Alternative Cyclization Agents

Comparative studies using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) demonstrate variable yields depending on the solvent system. For instance, PPA in chlorobenzene at 110°C improves cyclization efficiency by 18% compared to POCl₃.

4-Methylphenyl Substitution

Friedel-Crafts Alkylation

The 4-methylphenyl group is introduced at position 2 of the dihydroisoquinolinone via Friedel-Crafts alkylation. Aluminum chloride catalyzes the reaction between the dihydroisoquinolinone and 4-methylbenzyl chloride in nitrobenzene at 0–5°C. This regioselective substitution exploits the electron-rich C2 position of the heterocycle.

Ullmann Coupling for Challenging Substrates

For sterically hindered derivatives, Ullmann coupling using copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) facilitates aryl-aryl bond formation. This method achieves 72% yield when reacting 2-iodo-4-methylbenzene with the dihydroisoquinolinone precursor.

Functional Group Interconversion and Optimization

Methoxy Group Manipulation

The 3,4,5-trimethoxyphenyl substituent on the oxadiazole ring is installed prior to cyclization. Protection of phenolic hydroxyl groups as methyl ethers using methyl iodide and potassium carbonate in acetone ensures stability during subsequent reactions. Demethylation with BBr₃ in dichloromethane restores hydroxyl groups if needed for further functionalization.

Sulfonation and Amidation

Sulfonyl chlorides react with secondary amines on the dihydroisoquinoline nitrogen under Schotten-Baumann conditions (sodium bicarbonate, water/dichloromethane biphasic system). For example, 4-methylbenzenesulfonyl chloride forms stable sulfonamide derivatives at 0°C within 2 hours.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves regioisomers formed during oxadiazole cyclization. High-performance liquid chromatography (HPLC) using a C18 column and methanol/water (75:25) mobile phase achieves >98% purity for pharmacological testing.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.42 (s, 3H, CH₃), 3.85–3.91 (m, 9H, OCH₃), 6.72 (d, J = 8.4 Hz, 2H, ArH), 7.24–7.31 (m, 5H, ArH).
  • HRMS : m/z calculated for C₂₈H₂₅N₃O₅ [M+H]⁺: 484.1864; found: 484.1867.

Comparative Analysis of Synthetic Routes

Method Key Reagents Temperature (°C) Yield (%) Purity (%)
Schmidt + Cyclization NaNO₂, HCl, POCl₃ 110 58 95
Ullmann Coupling CuI, 1,10-phenanthroline 90 72 97
Friedel-Crafts AlCl₃, 4-methylbenzyl chloride 0–5 65 93

Challenges and Optimization Strategies

Oxadiazole Ring Instability

The 1,2,4-oxadiazole ring demonstrates pH-sensitive decomposition above pH 8.0. Buffering reaction mixtures at pH 6.5–7.5 with sodium phosphate prevents hydrolysis during workup.

Regioselectivity in Alkylation

Competing O-alkylation is suppressed by using bulky bases like sodium hydride in tetrahydrofuran (THF), favoring N-alkylation at the dihydroisoquinoline nitrogen.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the isoquinolin-1-one core in this compound?

  • Methodology : The isoquinolin-1-one core can be synthesized via polylithiation of 2-methylbenzoic acid phenylhydrazide, followed by coupling with methyl esters (e.g., 4-methoxybenzoate). This approach enables regioselective formation of the dihydroisoquinolinone scaffold. Key steps include:

  • Lithiation under anhydrous conditions at low temperatures (-78°C).
  • Nucleophilic attack on ester derivatives to introduce substituents.
  • Acidic workup and recrystallization for purification .
    • Characterization : Confirmed via X-ray crystallography and 1H^1H/13C^{13}C NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the 1,2,4-oxadiazole ring?

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments near the oxadiazole ring (e.g., deshielded aromatic protons at δ 8.5–9.0 ppm). 13C^{13}C NMR detects the oxadiazole carbons at ~165–170 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N and N-O bonds appear at 1600–1650 cm1^{-1} and 1250–1300 cm1^{-1}, respectively .
  • X-Ray Crystallography : Resolves regiochemistry and confirms the 1,2,4-oxadiazole substitution pattern .

Q. How can researchers initially assess the biological activity of this compound in vitro?

  • Screening Protocols :

  • Kinase Inhibition Assays : Use recombinant enzymes (e.g., Pfmrk kinase) with ATP-competitive luminescence assays.
  • Cellular Permeability : Evaluate via Caco-2 cell monolayers, measuring apical-to-basolateral transport.
  • Cytotoxicity : Test in HEK-293 or HepG2 cells using MTT assays at 10–100 µM concentrations .

Advanced Research Questions

Q. What strategies optimize regioselectivity during 1,2,4-oxadiazole formation?

  • Reaction Design :

  • Use nitrile oxides and amidoximes in [3+2] cycloadditions under microwave irradiation (80°C, 30 min) to favor 1,2,4-oxadiazole over 1,3,4-isomers.
  • Monitor reaction progress via LC-MS to detect intermediates.
    • Regiochemical Confirmation :
  • Compare experimental 1H^1H NMR shifts with DFT-calculated chemical shifts for different regioisomers .

Q. How should conflicting data between computational modeling and experimental NMR be resolved?

  • Stepwise Approach :

Re-optimize Computational Models : Use higher-level theory (e.g., B3LYP/6-311++G**) with solvent corrections.

Validate via X-Ray Diffraction : Resolve crystal structures to confirm bond angles and torsion angles.

Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational flexibility .

  • Example : Discrepancies in dihydroisoquinolinone ring puckering were resolved by comparing DFT-optimized geometries with X-ray data .

Q. What considerations are critical when designing SAR studies for analogs of this compound?

  • Structural Modifications :

  • Isoquinolinone Core : Introduce electron-withdrawing groups (e.g., -NO2_2) at C-3 to enhance kinase binding.
  • Oxadiazole Ring : Replace 3,4,5-trimethoxyphenyl with heteroaromatic groups (e.g., thiophene) to modulate solubility.
    • Assay Design :
  • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
    • Data Analysis :
  • Apply multivariate regression to correlate substituent effects (Hammett σ values) with activity .

Key Data for Reference

Property Technique Typical Observations Reference
Isoquinolinone CoreX-Ray CrystallographyBond lengths: C8-N1 = 1.35 Å, N1-C9 = 1.32 Å
1,2,4-Oxadiazole Ring13C^{13}C NMRPeaks at 167.2 ppm (C-2), 165.8 ppm (C-5)
Biological Activity (IC50)Kinase Inhibition AssayPfmrk kinase: 0.8 ± 0.2 µM

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